4-Hydroxyquinoline-8-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGTHSCSFZZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677847 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386207-63-2 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid
Introduction: The Significance of the 4-Hydroxyquinoline-8-carboxylic Acid Scaffold
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a structural analogue of kynurenic acid, an endogenous metabolite with neuroprotective properties, its derivatives are explored for a range of pharmacological activities.[1] The molecule features a quinolone core, a critical pharmacophore found in numerous antibacterial agents, alongside a hydroxyl group at the 4-position and a carboxylic acid at the 8-position. This unique arrangement of functional groups provides multiple handles for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents and functional materials.
The synthesis of this specific molecule, however, presents unique challenges. The presence of the electron-withdrawing carboxylic acid group on the aniline precursor can deactivate the aromatic ring, complicating the crucial cyclization step that forms the quinoline core. This guide provides an in-depth exploration of the primary synthetic pathways, focusing on the mechanistic rationale behind experimental choices and providing field-proven protocols for its successful synthesis.
Chapter 1: The Gould-Jacobs Reaction: The Predominant Synthetic Pathway
The Gould-Jacobs reaction, first reported in 1939, remains the most reliable and widely employed method for the synthesis of 4-hydroxyquinolines.[2][3][4] The reaction sequence involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to construct the quinoline core.[3][5]
Mechanistic Rationale & Causality
The synthesis of this compound via the Gould-Jacobs pathway commences with anthranilic acid (2-aminobenzoic acid) as the aniline precursor.
-
Condensation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate.[3][5] This initial step is typically performed at moderate temperatures and is often driven to completion by the removal of the ethanol byproduct.
-
Thermal Cyclization: This is the most critical and demanding step of the synthesis. The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling, inert solvent.[2] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a classic and highly effective solvent choice due to its thermal stability (boiling point ~257 °C).[2] The high thermal energy facilitates an intramolecular 6-electron cyclization, where the activated aromatic ring attacks one of the ester carbonyls, leading to the elimination of a second molecule of ethanol and the formation of the quinoline ring system.[3] The choice of a high-boiling solvent is causal; it provides the necessary energy landscape for the reaction to overcome the activation barrier of this intramolecular aromatic substitution, which is disfavored by the deactivating effect of the carboxyl group.
-
Saponification: The resulting ethyl 4-hydroxyquinoline-3,8-dicarboxylate is then subjected to basic hydrolysis (saponification), typically using aqueous sodium hydroxide. This step converts both ester groups into their corresponding carboxylate salts.
-
Decarboxylation & Acidification: The final step in a traditional Gould-Jacobs synthesis is a decarboxylation to remove the carboxyl group at the 3-position.[2] This is achieved by heating the dicarboxylic acid intermediate. Subsequent acidification with an acid like HCl protonates the remaining carboxyl group and the 4-hydroxyl group, precipitating the final product, this compound.
Visualizing the Gould-Jacobs Pathway
Caption: Reaction scheme of the Gould-Jacobs synthesis pathway.
Detailed Experimental Protocol: Gould-Jacobs Synthesis
This protocol is a self-validating system, with checkpoints for verifying the formation of intermediates.
Part A: Condensation
-
In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogenous melt and ethanol will begin to distill off.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The disappearance of the anthranilic acid spot indicates completion.
-
Cool the mixture to room temperature. The crude intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate, should solidify upon cooling.
Part B: Thermal Cyclization
-
To the flask containing the crude intermediate, add Dowtherm A (100 mL).
-
Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a heating mantle to 250-255 °C and maintain this temperature for 30 minutes.
-
Causality Note: The precise temperature control is critical. Temperatures below 240 °C will result in low yields, while temperatures above 260 °C can lead to decomposition and byproduct formation.
-
Allow the reaction mixture to cool to approximately 100 °C. Carefully add petroleum ether (150 mL) to precipitate the cyclized product.
-
Cool to room temperature, and collect the solid product by vacuum filtration. Wash the solid with fresh petroleum ether to remove residual Dowtherm A.
Part C: Hydrolysis and Decarboxylation
-
Transfer the crude solid to a flask containing a 10% aqueous sodium hydroxide solution (150 mL).
-
Heat the mixture to reflux for 2 hours to ensure complete saponification of both ester groups.
-
Self-Validation: A clear, homogenous solution should be obtained, indicating the formation of the water-soluble disodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
To the clear filtrate, add activated charcoal and heat to boiling for 5 minutes. Filter the hot solution through celite to decolorize.
-
Heat the solution to boiling and slowly add glacial acetic acid until the pH is approximately 6. This will decarboxylate the intermediate at the 3-position.
-
Finally, acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath. The final product, this compound, will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Chapter 2: Alternative and Modern Synthetic Approaches
While the Gould-Jacobs reaction is robust, other methods, including classical name reactions and modern catalytic strategies, offer alternative routes.
The Conrad-Limpach-Knorr Synthesis
This classical method involves the reaction of an aniline with a β-ketoester.[2][6] For the target molecule, anthranilic acid would be reacted with ethyl acetoacetate.
-
Mechanism & Rationale: The reaction can proceed via two temperature-dependent pathways. At lower temperatures (typically < 100 °C), a β-amino acrylate is formed, which upon cyclization yields the 4-quinolone (the desired tautomer of 4-hydroxyquinoline).[6] At higher temperatures, an anilide intermediate is formed, leading to a 2-quinolone. The challenge with using anthranilic acid is the potential for the carboxyl group to interfere with the cyclization or lead to unwanted side products. This pathway is generally less efficient for this specific target compared to the Gould-Jacobs reaction due to lower regioselectivity and harsher conditions required for cyclization.[2]
Modern Synthetic Enhancements
Recent advancements focus on improving the efficiency and environmental footprint of quinoline synthesis.
-
Microwave-Assisted Synthesis: The thermal cyclization step of the Gould-Jacobs reaction is particularly amenable to microwave heating.[5] Microwave irradiation can dramatically reduce the reaction time from hours to minutes and often leads to higher yields by ensuring rapid and uniform heating, minimizing byproduct formation.[5][7]
-
Transition-Metal Catalysis: Modern organic synthesis has seen the development of various transition-metal-catalyzed annulation reactions to form quinoline cores.[8][9] These methods often involve the coupling of substituted anilines with alkynes or other partners under milder conditions than the classical thermal methods. While a specific protocol for this compound using these methods is not yet widely established, they represent a promising area for future research and process development.
Chapter 3: Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as scale, available equipment, and desired purity.
| Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |
| Gould-Jacobs | Anthranilic Acid, DEEM | Dowtherm A, ~250 °C; NaOH | High regioselectivity, reliable, well-established.[2][3] | High temperatures, use of hazardous solvent (Dowtherm A), multi-step. | 60-75% |
| Conrad-Limpach | Anthranilic Acid, Ethyl Acetoacetate | High Temperature (>200 °C) or Acid Catalyst | Uses readily available starting materials. | Potential for mixed isomers (2- and 4-quinolones), harsh conditions, often lower yield.[2] | 30-50% |
| Microwave-Assisted Gould-Jacobs | Anthranilic Acid, DEEM | Microwave irradiation (250-300 °C) | Drastically reduced reaction time, improved yields, better process control.[5] | Requires specialized microwave reactor, pressure generation. | 70-85% |
Conclusion and Future Outlook
The synthesis of this compound is most effectively and reliably achieved through the Gould-Jacobs reaction, a testament to the enduring power of classical organic synthesis. The mechanistic integrity of this pathway provides a clear and predictable route to the desired product. For researchers and drug development professionals, understanding the causality behind the high-temperature cyclization and the specific roles of reagents is key to successful and optimized synthesis.
Future advancements will likely focus on adapting modern catalytic methods to this scaffold. The development of a transition-metal-catalyzed C-H activation/annulation strategy starting from anthranilic acid could provide a more sustainable and efficient route, avoiding the high temperatures and hazardous solvents characteristic of the current benchmark synthesis. Such innovations will continue to make this valuable molecular scaffold more accessible for the development of next-generation pharmaceuticals and advanced materials.
References
-
Stankov, S., Stanoeva, E., & Tsvetkova, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
-
Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1). [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Cikotiene, I., et al. (2014). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 19(7), 10336-10354. [Link]
-
Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 123. [Link]
-
Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
The Quinoline Chronicle: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry. Its journey from a coal tar byproduct to the core of essential medicines is a compelling narrative of chemical discovery and therapeutic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of quinoline-based compounds. We will traverse the early isolations, dissect the foundational synthetic methodologies that unlocked its chemical potential, and examine the profound impact of its derivatives on human health, from the age-old battle against malaria to the modern frontiers of oncology. This guide is structured to provide not only historical context but also actionable, field-proven insights into the chemistry and biological significance of this remarkable scaffold.
Genesis of a Scaffold: From "White Oil" to a Defined Structure
The story of quinoline begins in the 19th century, a period of burgeoning exploration in organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, oily liquid he named "leukol," derived from the Greek words for "white oil".[1][2] Unbeknownst to him, this was the first recorded isolation of the parent quinoline molecule.
Almost a decade later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[2] He named his discovery "Chinolein."[1] For a time, leukol and chinolein were believed to be distinct isomers due to differences in their reactivity, a confusion later attributed to contaminants by the insightful work of August Wilhelm von Hofmann, who ultimately confirmed they were identical.[1] This convergence of findings from a synthetic source (coal tar) and a natural product derivative (quinine) was a pivotal moment, hinting at the fundamental importance of this new heterocyclic system.
Caption: Key milestones in the discovery and structural elucidation of quinoline.
The Natural Archetype: Quinine and the Dawn of Antimalarial Therapy
Long before the chemical structure of quinoline was understood, its most famous natural derivative, quinine, was unknowingly being used to combat one of humanity's most persistent scourges: malaria. The therapeutic properties of the bark of the Cinchona tree, native to the Andean forests of Peru, were recognized as early as the 17th century.[3][4] Jesuit missionaries introduced the bark to Europe, where it became known as "Jesuit's bark" and was used to treat fevers.[5]
The true breakthrough came in 1820 when French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark and named it quinine.[3][6] This marked the first instance of a chemical compound being used to treat an infectious disease, laying the groundwork for modern chemotherapy.[3] For over a century, quinine remained the only effective treatment for malaria, a testament to the potent biological activity of the quinoline scaffold.[3]
Unlocking the Core: Foundational Syntheses of the Quinoline Ring
The structural elucidation of quinoline spurred a desire to synthesize it and its derivatives in the laboratory, independent of natural sources. This led to the development of several named reactions that are still fundamental to heterocyclic chemistry today. These classical methods provided the tools to explore the structure-activity relationships of quinoline-based compounds, a crucial step in the journey toward rational drug design.
The Skraup Synthesis (1880)
The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, is a powerful, albeit often aggressive, method for synthesizing quinolines.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][7]
Causality and Mechanistic Insight: The brilliance of the Skraup synthesis lies in its orchestration of several sequential reactions in a single pot. Concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[7] The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate is then cyclized under the strongly acidic conditions, followed by dehydration. Finally, the dihydroquinoline intermediate is oxidized by nitrobenzene (which is itself reduced to aniline, potentially re-entering the reaction) to yield the aromatic quinoline product.[7] The use of ferrous sulfate is a common and critical modification to moderate the often violently exothermic reaction.[2]
Caption: Mechanistic workflow of the Skraup quinoline synthesis.
Experimental Protocol: The Skraup Synthesis of Quinoline
This protocol is adapted from a verified procedure in Organic Syntheses, a publication renowned for its rigorously tested and reliable experimental methods.[2]
-
Apparatus Setup: In a 5-liter round-bottom flask fitted with a wide-bore reflux condenser, place the reagents in the following order: 80 g of powdered crystalline ferrous sulfate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[2]
-
Acid Addition: Carefully add 400 mL of concentrated sulfuric acid to the mixture. Mix the contents of the flask thoroughly.[2]
-
Initiation and Reaction: Gently heat the mixture with an open flame. Once the liquid begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes. Caution: The reaction can be vigorous. Be prepared to assist the condenser with external cooling (e.g., a wet towel) if necessary.[2]
-
Completion of Reaction: When the spontaneous boiling ceases, resume heating and maintain a steady boil for an additional five hours.[2]
-
Workup - Removal of Oxidant: Allow the mixture to cool to approximately 100°C and transfer it to a 12-liter flask suitable for steam distillation. Rinse the reaction flask with a small amount of water and add it to the distillation flask. Steam distill the mixture to remove any unreacted nitrobenzene (approximately 1.5 L of distillate).[2]
-
Workup - Isolation of Product: Change the receiver and cautiously add 1.5 kg of 40% sodium hydroxide solution to the distillation flask through the steam inlet to neutralize the acid and liberate the quinoline. The heat of neutralization will cause the mixture to boil.[2]
-
Final Distillation: Immediately begin a rapid steam distillation. Collect the distillate (typically 6-8 L) until all the quinoline has been carried over. The quinoline will appear as oily droplets in the distillate.[2]
-
Purification: Separate the quinoline layer from the aqueous distillate. The crude product can be further purified by fractional distillation. The expected yield is 230-250 g (84-91%).[2]
The Friedländer Synthesis (1882)
Developed by German chemist Paul Friedländer, this synthesis is a more versatile and generally milder method for producing substituted quinolines.[2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[8]
Causality and Mechanistic Insight: The reaction can be catalyzed by either acid or base. The mechanism typically proceeds via an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by a Schiff base formation (or vice-versa, depending on the conditions) and a subsequent intramolecular cyclization (cyclodehydration) to form the stable aromatic quinoline ring.[3] The choice of reactants directly dictates the substitution pattern on the final quinoline product, offering a significant advantage in synthetic design over the Skraup method.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Experimental Protocol: A General Friedländer Synthesis
While a specific protocol in Organic Syntheses for the parent quinoline is not available via this method, the following represents a generalized, reliable procedure for synthesizing a substituted quinoline.[8]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or acetic acid). For base-catalyzed reactions, add a catalytic amount of a base like potassium hydroxide or sodium ethoxide. For acid-catalyzed reactions, a catalyst such as p-toluenesulfonic acid can be used. Some modern variations proceed under solvent-free or catalyst-free conditions with heating.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified. This typically involves dissolving the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating. Final purification is achieved by recrystallization or column chromatography on silica gel.
Other Foundational Syntheses
Several other classical methods were developed during this innovative period, each offering different routes to access the quinoline core.
| Synthesis Name | Reactants | Key Features & Causality |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | A variation of the Skraup synthesis where the acrolein is pre-formed or generated in situ from aldehydes/ketones. It allows for more control over the substitution pattern on the pyridine ring.[1] |
| Combes Synthesis | Aniline, β-Diketone | An acid-catalyzed reaction that first forms an enamine intermediate from the aniline and one of the diketone's carbonyls. This is followed by intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to form a 2,4-disubstituted quinoline.[1] |
The Quinoline Scaffold in Modern Medicine
The foundational syntheses enabled chemists to create a vast library of quinoline derivatives, leading to the discovery of compounds with a wide spectrum of biological activities. The quinoline scaffold is now recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[8]
The Antimalarial Arsenal
The initial success of quinine spurred the development of synthetic quinoline-based antimalarials, a critical endeavor, especially during times of war when natural quinine supplies were disrupted.
-
Chloroquine: Synthesized in 1934, chloroquine became a front-line antimalarial drug after World War II.[6] It is a 4-aminoquinoline derivative and was highly effective and well-tolerated for decades.
-
Primaquine & Tafenoquine: These 8-aminoquinoline drugs are crucial for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malarial relapse.[8]
Mechanism of Action in Malaria: The primary mechanism for 4-aminoquinolines like chloroquine involves disrupting the parasite's detoxification of heme. Inside its digestive vacuole, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin polymer, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and lysis of the parasite.[8]
Beyond Malaria: A Scaffold of Diverse Activity
The versatility of the quinoline core has led to its incorporation into drugs for a wide range of diseases.
| Drug Name (Approval Year) | Class | Mechanism of Action / Therapeutic Use |
| Bedaquiline (2012) | Diarylquinoline | Inhibits mycobacterial ATP synthase; used for treating multidrug-resistant tuberculosis. |
| Cabozantinib (2012) | Tyrosine Kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (e.g., MET, VEGFR2); used in the treatment of medullary thyroid cancer and renal cell carcinoma.[8] |
| Bosutinib (2012) | Tyrosine Kinase Inhibitor | Inhibits Src/Abl kinases; used to treat chronic myelogenous leukemia (CML).[8] |
| Lenvatinib (2015) | Tyrosine Kinase Inhibitor | Inhibits VEGFR, FGFR, and other kinases; used for thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8] |
| Neratinib (2017) | Tyrosine Kinase Inhibitor | Irreversibly inhibits HER2 and EGFR; used for HER2-positive breast cancer.[8] |
| Tafenoquine (2018) | 8-Aminoquinoline | Radical cure of P. vivax malaria and prophylaxis. |
| Capmatinib (2020) | Tyrosine Kinase Inhibitor | A potent and selective MET inhibitor used for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. |
Mechanism of Action in Oncology: Many modern quinoline-based anticancer drugs function as kinase inhibitors . They are designed to fit into the ATP-binding pocket of specific protein kinases that are overactive in cancer cells, preventing the phosphorylation events that drive cell proliferation and survival.[7][8] Others, particularly more complex fused-ring systems, can act as topoisomerase inhibitors , intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.[4]
Caption: Diverse biological targets of quinoline-based therapeutic agents.
The Future of Quinoline Synthesis: The Green Imperative
While the classical syntheses are historically significant and instructive, they often suffer from harsh conditions, low atom economy, and the use of hazardous reagents. Modern synthetic chemistry has focused on developing more efficient and environmentally benign "green" methods for quinoline synthesis. These approaches often utilize:
-
Microwave-assisted synthesis: To dramatically reduce reaction times and improve yields.[9]
-
Novel catalysts: Including nanocatalysts and solid-supported acids to improve efficiency and allow for catalyst recycling.[10]
-
Green solvents: Such as water or ionic liquids, to replace hazardous organic solvents.[9]
-
Multicomponent reactions: To build molecular complexity in a single, efficient step.
This evolution from forcing conditions to elegant, catalyzed transformations ensures that the quinoline scaffold will remain accessible and central to drug discovery for the foreseeable future.
Conclusion
The history of the quinoline scaffold is a microcosm of the evolution of medicinal chemistry itself. From its serendipitous discovery in coal tar and its natural role in the Cinchona bark to its central position in the modern pharmacopeia, quinoline has consistently proven its value. The development of robust synthetic methods by pioneers like Skraup and Friedländer provided the chemical tools to systematically explore its potential, leading to life-saving drugs that have impacted global health. As we move forward, the focus on sustainable and efficient synthesis, coupled with a deeper understanding of its interactions with a growing number of biological targets, ensures that the quinoline chronicle is far from over. This privileged scaffold will undoubtedly continue to be a source of new therapeutic agents for generations to come.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
Organic Reactions. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Theoretical studies on 4-Hydroxyquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Theoretical Exploration of 4-Hydroxyquinoline-8-carboxylic Acid
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule of significant interest in medicinal chemistry and materials science. Leveraging established computational methodologies, we delve into its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for in-silico analysis. We will explore how Density Functional Theory (DFT) can be employed to predict molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors. By grounding these theoretical predictions in the context of established chemical principles and studies on analogous quinoline derivatives, this guide aims to serve as a self-validating resource for predicting the behavior of this compound and guiding future experimental work.
Introduction: The Quinoline Scaffold in Modern Research
Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 8-hydroxyquinoline moiety, in particular, is a well-known and powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This chelation ability is often central to its biological mechanism of action and has also been exploited in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors[3][4].
The subject of this guide, this compound, combines the key features of a 4-quinolone structure with the chelating potential of an 8-substituted quinoline. The addition of the carboxylic acid group at the 8-position introduces a third potential coordination site, making it a potentially tridentate ligand, which could lead to unique metal-complexing properties and novel biological activities[5]. Theoretical and computational studies provide an indispensable toolkit for dissecting the intricate relationship between the structure of this molecule and its potential functions, offering predictive power that can significantly accelerate research and development efforts.
Molecular Structure and Tautomerism
The fundamental step in any theoretical study is to establish the most stable three-dimensional structure of the molecule. This compound can exist in different tautomeric forms, primarily the enol form (4-hydroxy) and the keto form (4-oxo or quinolone). Computational methods are ideal for determining the relative energies of these tautomers to identify the most stable conformer in a given environment.
Caption: 2D structure of this compound.
The presence of both a hydroxyl and a carboxylic acid group allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's conformation and reactivity. The bond between the C8-carboxyl group and the quinoline nitrogen or the C4-hydroxyl group is a key structural feature to investigate.
Core Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost[6][7]. It allows for the reliable prediction of a wide range of molecular properties.
Rationale for Method Selection
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for geometry, vibrational frequencies, and electronic properties[6][7].
-
Basis Set: The 6-311+G(d,p) basis set is recommended for achieving high accuracy. This triple-split valence basis set is augmented with diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to allow for non-spherical electron density distribution, which is crucial for describing bonding accurately.
Standard Protocol for In-Silico Analysis
The following protocol outlines the standard workflow for a comprehensive theoretical study of this compound.
Step 1: Initial Structure Preparation
-
Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization using DFT with the B3LYP functional and 6-311+G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy structure (a minimum on the potential energy surface).
-
Self-Validation: The optimization is considered converged when the forces on all atoms and the change in energy between successive steps fall below predefined thresholds.
Step 3: Vibrational Frequency Calculation
-
Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311+G(d,p)).
-
Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation can be used to simulate the molecule's infrared (IR) spectrum.
Step 4: Electronic Property Calculation
-
From the optimized structure, perform a single-point energy calculation to obtain detailed electronic information, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and hyperconjugative interactions[1].
-
Step 5: Excited State Calculations (for UV-Vis Spectra)
-
Use Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311+G(d,p) level to calculate the energies of electronic transitions from the ground state to various excited states. These results can be used to simulate the UV-Visible absorption spectrum[7].
Caption: A standard workflow for the theoretical analysis of a molecule using DFT.
Predicted Properties and Reactivity Insights
Theoretical calculations provide a wealth of quantitative data that can be used to predict the molecule's behavior.
Structural and Spectroscopic Data
The optimized geometry will yield precise bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data of similar compounds to validate the computational model. Likewise, calculated vibrational frequencies and electronic transitions can be compared with experimental IR and UV-Vis spectra.
| Property | Theoretical Prediction Method | Predicted Value (Illustrative) | Experimental Correlation |
| O-H Stretch (Carboxyl) | DFT Frequency Calc. | ~3400-3550 cm⁻¹ (broad) | Broad peak in the high-wavenumber region of the IR spectrum. |
| C=O Stretch (Carboxyl) | DFT Frequency Calc. | ~1700-1725 cm⁻¹ | Strong, sharp peak in the IR spectrum. |
| C=O Stretch (Quinolone) | DFT Frequency Calc. | ~1650-1670 cm⁻¹ | Strong, sharp peak in the IR spectrum. |
| ¹H NMR (Carboxyl H) | GIAO method within DFT | ~10-13 ppm | Downfield singlet, often broad. |
| ¹³C NMR (Carboxyl C) | GIAO method within DFT | ~165-185 ppm | Signal in the downfield region of the ¹³C spectrum. |
| λ_max (UV-Vis) | TD-DFT | ~320-350 nm | Corresponds to π → π* transitions within the aromatic system. |
Note: The predicted values are illustrative and based on typical results for similar functional groups. Actual calculated values would be derived from the protocol in Section 3.2.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are key indicators of a molecule's electronic behavior[6][7].
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO[1].
Caption: The relationship between the HOMO-LUMO energy gap and chemical reactivity.
For this compound, the HOMO is expected to be localized over the electron-rich phenol and quinoline rings, while the LUMO may be distributed over the entire π-system, particularly the electron-deficient pyridine ring and carbonyl groups.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual tool for identifying sites of chemical interaction:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atom. These are prime sites for electrophilic attack and hydrogen bond donation.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are sites for nucleophilic attack and hydrogen bond acceptance.
The MEP map for this compound would clearly highlight its potential for acting as both a hydrogen bond donor and acceptor, as well as its metal chelation sites (the nitrogen and two oxygen atoms), providing a rational basis for its interaction with biological targets like enzymes[8].
Implications for Drug Development and Materials Science
The theoretical insights gained from these studies have direct, practical applications:
-
Rational Drug Design: By understanding the molecule's 3D structure and electrostatic profile, researchers can perform molecular docking studies to predict how it might bind to a specific protein target[1][9]. The calculated reactivity descriptors can help explain its mechanism of action or predict potential metabolic pathways.
-
Chelation and Bioactivity: Many quinoline-based drugs exert their effects through metal chelation[8]. Theoretical studies can quantify the binding affinity of this compound for various biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺), helping to elucidate its potential as an anticancer or antimicrobial agent[10][11].
-
Materials Science: The calculated electronic properties, such as the HOMO-LUMO gap, are vital for predicting the optoelectronic characteristics of the molecule[2]. This information is crucial for designing new materials for applications like OLEDs, where the molecule could serve as a fluorescent emitter or a host material[4].
Conclusion
Theoretical studies, grounded in robust computational methodologies like Density Functional Theory, provide a powerful, predictive, and cost-effective approach to understanding the complex nature of this compound. This guide outlines a comprehensive and self-validating workflow for characterizing its structural, spectroscopic, and electronic properties. The insights derived from such in-silico analyses are invaluable for guiding synthetic efforts, explaining experimental observations, and accelerating the discovery of new therapeutic agents and advanced materials.
References
-
Dembitsky, V. M., & Gloriozova, T. A. (Year). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. * Molecules*. [Link]
-
Al-Busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]
-
Al-Trawneh, S. A., & Taha, M. O. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]
-
Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Szymański, P., Mikiciuk-Olasik, E., & Wesołowska, O. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Koutentis, P. A., & Constantinidou, E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
-
Martell, A. E., & Smith, R. M. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of North Texas Libraries, UNT Digital Library. [Link]
-
Massoud, M. A., El-Sadek, M. E., & El-Gazzar, A. B. A. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Kumar, A., Singh, P., & Singh, J. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
-
Verma, S., Singh, A., & Kumar, A. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Li, Y., & Wang, Y. (2019). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]
-
Asiri, A. M., & El-Daly, S. A. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
-
Patel, K. D., & Patel, N. C. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Doebner-von Miller Synthesis: A Strategic Approach to Quinoline Carboxylic Acids in Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the classical methods for its construction, the Doebner-von Miller synthesis, and more specifically its Doebner variant, offers a direct and versatile route to quinoline-4-carboxylic acids—pivotal intermediates in the synthesis of complex pharmaceutical compounds.[2][3] This guide provides an in-depth technical analysis of the Doebner reaction, moving beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for reaction optimization, and practical applications in drug development. We will dissect the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that influence yield and purity, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.
Introduction: The Enduring Relevance of the Doebner Reaction
First reported by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to furnish 2-substituted quinoline-4-carboxylic acids.[2][3] It is a specific and highly valuable modification of the more general Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to generate a broader range of substituted quinolines.[1][2]
The enduring appeal of the Doebner reaction in the pharmaceutical industry lies in its operational simplicity as a one-pot synthesis and its ability to construct the quinoline core with a carboxylic acid handle at the 4-position. This carboxylic acid group is a versatile functional moiety, enabling further molecular elaboration and derivatization, a crucial aspect in the lead optimization phase of drug discovery. Quinolines synthesized via this method are precursors to a wide array of bioactive molecules, including those with antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[4]
Mechanistic Insights: A Foundation for Rational Optimization
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Doebner synthesis. The reaction proceeds through a cascade of interconnected equilibria and irreversible steps, the control of which dictates the success of the synthesis.
The currently accepted mechanism involves several key stages:[3]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). This is a reversible process, and the position of the equilibrium is influenced by the removal of water.
-
Enolization of Pyruvic Acid: Concurrently, pyruvic acid undergoes tautomerization to its enol form.
-
Michael-Type Addition: The enol of pyruvic acid then acts as a nucleophile in a Michael-type addition to the electrophilic imine.
-
Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enol attacks the electron-rich aromatic ring of the aniline moiety, leading to a dihydroquinoline intermediate.
-
Oxidative Aromatization: The final and often rate-determining step is the oxidation of the dihydroquinoline intermediate to the stable, aromatic quinoline-4-carboxylic acid. A second molecule of the initially formed imine can serve as the oxidizing agent, being itself reduced in the process.[3]
Diagram 1: The Mechanistic Pathway of the Doebner Reaction
Caption: A simplified representation of the Doebner reaction mechanism.
Strategic Considerations for Synthesis and Optimization
The classical Doebner reaction, while effective, can be plagued by low yields, particularly when employing anilines bearing electron-withdrawing groups, which are less nucleophilic and deactivate the aromatic ring towards electrophilic cyclization.[3] Significant research has focused on optimizing the reaction conditions to broaden its substrate scope and improve efficiency.
The Role of Catalysts and Solvents
The choice of acid catalyst is critical. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·OEt₂) have been shown to be effective.[3] Lewis acids, in particular, have demonstrated considerable utility in modern variations of the reaction.
A systematic study on the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline highlighted the superiority of BF₃·THF as a catalyst in acetonitrile (MeCN) as the solvent.[4] This combination significantly improved the yield compared to traditional conditions like refluxing in ethanol.[4] Acetonitrile is often an excellent solvent choice as it can simplify the post-reaction work-up.[3][4]
The Doebner Hydrogen-Transfer Reaction: A Modern Enhancement
A significant advancement is the "Doebner hydrogen-transfer reaction," which is particularly advantageous for anilines with electron-withdrawing substituents.[4] This modified protocol recognizes the dual role of the imine intermediate as both a reactant and an in-situ oxidizing agent. By adjusting the stoichiometry of the aniline and aldehyde, the concentration of the imine can be increased, thereby facilitating the final aromatization step and improving the overall yield.[4]
Data-Driven Optimization
The following table, adapted from a study by Komatsu et al., illustrates the profound impact of catalyst and solvent choice on the yield of a model Doebner reaction with an electron-deficient aniline.[4]
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | EtOH | reflux | 15 |
| 2 | H₂NSO₃H | H₂O | reflux | 5 |
| 3 | AlCl₃ | MeCN | reflux | 5 |
| 4 | TiCl₄ | MeCN | reflux | 15 |
| 5 | BF₃·THF | MeCN | reflux | 47 |
| 6 | p-TsOH | MeCN | reflux | 13 |
| 7 | BF₃·THF | EtOH | reflux | 11 |
| 8 | BF₃·THF | THF | reflux | 47 |
| 9 | BF₃·THF | Toluene | 90 | 22 |
Data extracted from a study on the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid.[4]
As the data clearly indicate, the combination of BF₃·THF in either MeCN or THF provides a significant yield enhancement over traditional protic acids or other Lewis acids in this specific case.
Field-Proven Experimental Protocols
The following protocols are presented as a starting point for laboratory synthesis and can be adapted based on the specific substrates and available equipment.
General Protocol for the Doebner Hydrogen-Transfer Reaction[5]
This procedure is optimized for both electron-donating and electron-withdrawing anilines.
-
Reaction Setup: To a solution of the aniline (1.8 equiv.) and aldehyde (2.0 equiv.) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv.) at room temperature under an inert atmosphere.
-
Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour to facilitate imine formation.
-
Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0 equiv.) in MeCN dropwise to the heated reaction mixture over a period of time (e.g., 1-3 hours). This slow addition is crucial to minimize side reactions and decomposition of pyruvic acid at elevated temperatures.
-
Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., MeCN or ethanol), and dried under vacuum. Alternatively, an aqueous work-up involving extraction can be employed. For acidic products, adjusting the pH of the aqueous phase can facilitate isolation.[4]
Diagram 2: Experimental Workflow for the Doebner Reaction
Caption: A generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Purification Strategies: A Critical Step
The acidic nature of the product provides a convenient handle for purification.
-
Recrystallization: This is the most common method for purifying the solid product. Solvents such as ethanol, acetic acid, or mixtures containing DMF are often effective.
-
Acid-Base Extraction: If the product is not sufficiently pure after initial isolation, it can be dissolved in an aqueous base (e.g., NaOH or NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.
-
Decolorization: The use of activated charcoal during recrystallization can be effective in removing colored impurities.
Applications in Drug Development: From Intermediate to Active Pharmaceutical Ingredient
The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry. Its synthesis via the Doebner reaction provides a reliable and scalable route to key intermediates for a range of therapeutic agents.
-
Cinchophen (2-phenylquinoline-4-carboxylic acid): One of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs), cinchophen's synthesis is a classic example of the Doebner reaction using aniline, benzaldehyde, and pyruvic acid. While its use has been largely discontinued due to hepatotoxicity, it remains a foundational example of the therapeutic potential of this class of compounds.
-
STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in oncology. The quinoline-4-carboxylic acid derivative, YHO-1701, is a potent inhibitor of STAT3 and can be synthesized on a large scale using a modified Doebner hydrogen-transfer reaction.[4][5] This demonstrates the direct applicability of this methodology in the production of modern targeted therapies.
-
Antimalarials and Antibacterials: The quinoline core is central to many antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[6] The Doebner reaction provides a means to generate novel substituted quinoline carboxylic acids for screening and development of new agents to combat drug-resistant pathogens.
-
Precursors to Complex Molecules: The quinoline ring of the potent cholesterol-lowering drug Pitavastatin is a complex, substituted structure.[7][8] While various synthetic routes to its core exist, the fundamental strategies for quinoline synthesis, such as the Doebner-von Miller reaction, provide the foundational knowledge for the development of synthetic pathways to such complex targets.
Conclusion and Future Outlook
The Doebner-von Miller synthesis, particularly the Doebner reaction for preparing quinoline-4-carboxylic acids, remains a highly relevant and powerful tool for researchers in both academia and the pharmaceutical industry. Its operational simplicity, coupled with modern advancements such as the hydrogen-transfer modification and the use of efficient Lewis acid catalysts, has broadened its applicability to a wider range of substrates, including those crucial for the synthesis of medicinally relevant compounds. As the demand for novel therapeutics continues to grow, the strategic application of robust and versatile synthetic methods like the Doebner reaction will be indispensable. Furthermore, the development of greener protocols, utilizing more environmentally benign solvents and catalysts, will continue to enhance the utility and sustainability of this classic reaction.[7]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI.
- Pitavastatin calcium and process for its preparation. (2012).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
- Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. (n.d.). CiteSeerX.
- Process for preparing cinchophen. (1928).
- Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof. (2012).
- Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021). Taylor & Francis Online.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry.
- Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Pitavastatin contains a trisubstituted quinoline core and differs from other synthetic statins... (2021).
- Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (2023).
- Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts. (2007).
- Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). BenchChem.
- Doebner-Miller reaction and applic
- Quinolin-4-ones: Methods of Synthesis and Applic
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed exploration of the Pfitzinger reaction for the synthesis of 4-hydroxyquinoline-8-carboxylic acid, a crucial scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Enduring Significance of the Quinoline Nucleus
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, where the carboxylic acid and hydroxyl functionalities provide versatile handles for further chemical modification. The Pfitzinger reaction, a classic yet powerful method, offers a direct and efficient route to this valuable synthon.
The Pfitzinger Reaction: A Mechanistic Deep Dive
The Pfitzinger reaction is a condensation reaction between an isatin or its derivatives and a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis.
The reaction proceeds through a series of well-defined steps:
-
Base-Catalyzed Aldol-Type Addition: The reaction is initiated by the deprotonation of the α-carbon of the carbonyl compound by a base, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic C-3 carbonyl group of the isatin.
-
Intramolecular Cyclization and Dehydration: The resulting aldol-type adduct undergoes an intramolecular cyclization. The amino group of the opened isatin ring attacks the carbonyl group of the former active methylene compound. This is followed by a dehydration step, leading to the formation of the quinoline ring system.
-
Rearrangement and Tautomerization: A final rearrangement and tautomerization yield the stable aromatic 4-hydroxyquinoline-4-carboxylic acid.
Methodological & Application
Protocols for the Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid Derivatives: An Application Guide for Researchers
Introduction: The Significance of the 4-Hydroxyquinoline-8-carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1] Among the vast array of quinoline derivatives, those possessing a 4-hydroxy (or its tautomeric 4-oxo form) and an 8-carboxylic acid functionality represent a particularly intriguing class of compounds. The strategic placement of these functional groups imparts unique physicochemical properties, including the ability to chelate metal ions and participate in hydrogen bonding, which can be pivotal for biological target engagement.[2][3]
One of the most well-known members of this family is Xanthurenic acid (this compound), a metabolite of tryptophan.[4][5][6] Its study has provided insights into various physiological and pathological processes. Beyond this endogenous molecule, synthetic derivatives of this compound are actively being explored for their therapeutic potential.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical aspects of purification and characterization.
Core Synthetic Strategies
The construction of the this compound core predominantly relies on classical named reactions that form the quinoline ring system. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability. The three most prominent and versatile methods are the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (also known as 4-quinolones) through the condensation of an aniline with a β-ketoester.[7][8] The reaction proceeds in two key stages: the formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization.
Causality Behind Experimental Choices: The high temperatures, typically around 250 °C, are necessary to overcome the activation energy barrier for the electrocyclic ring closure, which is the rate-determining step.[8] The choice of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to achieve these temperatures and to ensure a homogeneous reaction mixture, which often leads to higher yields compared to solvent-free conditions.[8][9] An acid catalyst is often employed to facilitate both the initial condensation and the subsequent cyclization.
Visualizing the Conrad-Limpach Reaction Workflow
Caption: Workflow of the Conrad-Limpach Synthesis.
Detailed Protocol: Synthesis of Ethyl 4-hydroxyquinoline-8-carboxylate
This protocol is adapted from established Conrad-Limpach procedures.
Materials:
-
Ethyl 2-aminobenzoate (Anthranilic acid ethyl ester)
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus, combine ethyl 2-aminobenzoate (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Initial Condensation: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the stirred mixture. Heat the mixture gently to approximately 120-140°C for 2 hours. During this time, ethanol will distill off, indicating the formation of the enamine intermediate.
-
Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-4 mL per gram of the initial aniline). Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate from the hot solution.[9]
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration and washed sequentially with toluene and hexanes to remove the high-boiling solvent and any unreacted starting materials.[9]
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Hydrolysis to this compound (Xanthurenic Acid):
-
Suspend the synthesized ethyl 4-hydroxyquinoline-8-carboxylate in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
| Compound | Starting Materials | Key Reagents | Typical Yield |
| Ethyl 4-hydroxyquinoline-8-carboxylate | Ethyl 2-aminobenzoate, Ethyl acetoacetate | H₂SO₄ (cat.), Dowtherm A | 60-75% |
| This compound | Ethyl 4-hydroxyquinoline-8-carboxylate | NaOH, HCl | >90% |
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another cornerstone in quinoline synthesis, particularly for accessing 4-hydroxyquinoline derivatives with a carboxylic acid precursor at the 3-position.[10][11] This multi-step sequence involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation.[10][11]
Causality Behind Experimental Choices: The initial condensation is typically carried out at moderate temperatures, while the subsequent cyclization requires significantly higher temperatures, often exceeding 250°C, similar to the Conrad-Limpach synthesis.[12] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the cyclization step.[12] The final saponification and decarboxylation steps are standard organic transformations to unmask the carboxylic acid and then remove the ester group at the 3-position.
Visualizing the Gould-Jacobs Reaction Pathway
Caption: Stepwise pathway of the Gould-Jacobs reaction.
Detailed Protocol: Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Sodium hydroxide
-
Concentrated Hydrochloric acid
Procedure:
-
Condensation: A mixture of 2-aminobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. Ethanol is removed by distillation as it is formed.
-
Cyclization: The resulting crude intermediate is added to a high-boiling solvent like diphenyl ether and heated to approximately 250°C for 30-60 minutes. The cyclized product precipitates upon cooling.
-
Purification of Intermediate: The solid is collected by filtration and washed with a suitable organic solvent (e.g., toluene) to remove the diphenyl ether.
-
Saponification: The crude ethyl 4-hydroxyquinoline-3,8-dicarboxylate is refluxed in an excess of 10% aqueous sodium hydroxide solution for 2-3 hours.
-
Decarboxylation and Isolation: The reaction mixture is cooled and then carefully acidified with concentrated hydrochloric acid. The mixture is then heated to reflux for an additional 1-2 hours to effect decarboxylation at the 3-position. Upon cooling, the this compound precipitates and is collected by filtration, washed with cold water, and dried.
| Step | Key Transformation | Typical Conditions |
| 1 | Condensation | 100-120°C, 1-2 h |
| 2 | Cyclization | Diphenyl ether, ~250°C, 30-60 min |
| 3 | Saponification | 10% NaOH (aq), reflux, 2-3 h |
| 4 | Decarboxylation & Isolation | HCl (aq), reflux, 1-2 h |
The Camps Cyclization
The Camps cyclization offers an alternative route to 4-hydroxyquinolines through the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[11][13] The regiochemical outcome, yielding either a 2-hydroxy or a 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.[11]
Causality Behind Experimental Choices: The use of a base, such as sodium hydroxide, is essential to deprotonate the active methylene group of the acetophenone or the amide, generating the nucleophile for the intramolecular cyclization. The choice of solvent and temperature can influence the regioselectivity of the reaction.
Visualizing the Camps Cyclization
Sources
- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rsc.org [rsc.org]
- 5. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Strategic Role of 4-Hydroxyquinoline-8-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including its significant role in the development of kinase inhibitors for cancer therapy.[1][2] Within this privileged structural class, 4-hydroxyquinoline-8-carboxylic acid and its isomers serve as critical building blocks for creating potent and selective inhibitors of various kinases. This document provides an in-depth guide on the application of this scaffold, focusing on the synthesis of Pim-1 kinase inhibitors, supported by detailed protocols and the underlying scientific rationale.
The 8-Hydroxyquinoline-7-Carboxylic Acid Moiety: A Privileged Scaffold for Kinase Inhibition
The 8-hydroxyquinoline core, particularly when functionalized with a carboxylic acid group, presents a unique pharmacophore for engaging with the ATP-binding pocket of kinases. The hydroxyl and carboxylic acid groups can form crucial hydrogen bond interactions with key residues in the kinase hinge region, such as Asp186 and Lys67 in Pim-1 kinase, contributing significantly to the inhibitor's potency.[2] The quinoline ring itself provides a rigid scaffold for the attachment of various substituents that can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.
A notable example is the development of a series of 2-styrylquinolines and quinoline-2-carboxamides as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the regulation of apoptosis and cell metabolism.[2][3] In these series, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial element for their inhibitory activity.
Synthetic Pathways to Quinoline-Based Kinase Inhibitors
The synthesis of kinase inhibitors utilizing the this compound scaffold typically involves a multi-step approach. A common strategy is the initial synthesis of the core quinoline structure followed by functionalization, such as amide bond formation, to introduce diversity and modulate biological activity.
General Synthetic Scheme
A representative synthetic route to obtain 8-hydroxyquinoline-7-carboxamide derivatives, potent Pim-1 kinase inhibitors, is outlined below. This pathway highlights the key transformations, including the initial construction of the quinoline core, followed by amide coupling.
Sources
Application Note: A Predictive Framework for Fluorescence Microscopy using 4-Hydroxyquinoline-8-carboxylic Acid as a Putative Metal Ion Probe
An Application Note and Protocol for Fluorescence Microscopy with 4-Hydroxyquinoline-8-carboxylic acid.
Abstract: Quinoline-based compounds are a foundational class of fluorophores with broad applications in biological imaging and materials science.[1][2] This document presents a detailed, predictive framework for the use of a specific derivative, this compound, as a fluorescent probe for microscopy. While direct experimental data for this specific molecule is not extensively documented in current literature, its structural similarity to the well-characterized 8-hydroxyquinoline (8-HQ) scaffold allows for the formulation of a robust experimental design.[3] The core principle of operation is predicted to be Chelation-Enhanced Fluorescence (CHEF), where the molecule's fluorescence is significantly amplified upon binding to specific metal ions, such as Zn²⁺ or Al³⁺.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, from probe preparation to live-cell imaging and data validation, grounded in the established photophysical and chemical behaviors of the 8-hydroxyquinoline family.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many 8-hydroxyquinoline derivatives is intrinsically low. This is often due to efficient non-radiative decay pathways in the excited state, such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[4][5] However, upon chelation with a metal ion, the molecular structure becomes more rigid. This rigidity inhibits the non-radiative decay pathways, causing a significant increase in fluorescence quantum yield.[5]
For this compound, it is hypothesized that the nitrogen atom of the quinoline ring and oxygen atoms from the hydroxyl and/or carboxylic acid groups will act as a bidentate or tridentate ligand, forming a stable complex with metal ions.[3] This binding event is the "on-switch" for fluorescence, making the probe a highly sensitive tool for detecting the presence and fluctuations of specific intracellular metal ions.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Predicted Photophysical and Chemical Properties
The properties outlined below are extrapolated from studies on 8-hydroxyquinoline (8-HQ) and its sulfonated derivative (HQS), as direct data for this compound is sparse. These values should be experimentally verified.
| Property | Predicted Value / Characteristic | Rationale & Causality |
| Excitation Max (λex) | ~360 - 400 nm | Based on the absorption spectra of 8-HQ derivatives and their metal complexes.[6] This range is compatible with standard DAPI or violet laser lines.[1] |
| Emission Max (λem) | ~450 - 550 nm (Metal-bound) | 8-HQ complexes typically emit in the blue-green spectrum. A significant Stokes shift is expected, which is beneficial for reducing spectral overlap. |
| Fluorescence Quantum Yield | Low (free ligand), High (metal-bound) | The core principle of CHEF. The quantum yield of 8-HQ itself is low in many solvents but increases dramatically upon chelation. |
| Solvent Dependency | High (Solvatochromism) | The photophysical properties of 8-HQ are highly sensitive to solvent polarity and hydrogen bonding capabilities. This necessitates consistent use of buffered aqueous solutions for imaging. |
| Metal Ion Selectivity | Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺ | 8-HQ and its derivatives are known to chelate a variety of divalent and trivalent metal ions.[3][5] Specificity in a biological context will depend on binding affinities and the relative abundance of labile metal ions. |
| Molecular Weight | 189.17 g/mol | Calculated value for C₁₀H₇NO₃.[7] |
Application Protocol: Imaging of Labile Intracellular Zinc
Zinc is a vital second messenger involved in numerous cellular processes. 8-HQ derivatives are frequently used to visualize fluctuations in labile zinc pools. This protocol is designed to guide the user in applying this compound for this purpose in live-cell fluorescence microscopy.
Required Materials
-
Reagents:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
HEPES buffer (1 M stock, sterile)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Zinc Chloride (ZnCl₂)
-
Pyrithione (zinc ionophore)
-
N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN, zinc chelator)
-
-
Equipment:
-
Fluorescence microscope (inverted, widefield or confocal)
-
Filter set appropriate for predicted spectra (e.g., DAPI/Violet: Ex 380-400 nm, Em >430 nm LP)
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Glass-bottom imaging dishes or plates
-
Standard cell culture flasks and consumables
-
Protocol 1: Preparation of Stock Solutions
Causality: Stock solutions in DMSO allow for high concentration and stability. Subsequent dilution into aqueous imaging buffer is critical for cell viability. Working concentrations must be low to avoid artifacts and toxicity.
-
Probe Stock (10 mM): Dissolve the required mass of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix thoroughly by vortexing.
-
Self-Validation: Ensure the powder is fully dissolved. If not, gentle warming (to 37°C) or sonication may be required.
-
-
Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) in amber vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Control Stocks:
-
TPEN (10 mM): Prepare a 10 mM stock in DMSO. Store at -20°C.
-
Zinc Chloride (100 mM): Prepare a 100 mM stock in sterile, deionized water. Store at 4°C.
-
Pyrithione (1 mM): Prepare a 1 mM stock in DMSO. Store at -20°C.
-
Protocol 2: Cell Culture and Staining
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, MCF-7) onto glass-bottom imaging dishes. Culture them in complete medium until they reach 60-80% confluency.
-
Expertise Insight: Sub-confluent monolayers are ideal for imaging individual cells without significant cell-cell overlap.
-
-
Prepare Loading Buffer: Prepare fresh imaging buffer (e.g., HBSS buffered with 10 mM HEPES, pH 7.4). Warm to 37°C.
-
Prepare Working Solution: Dilute the 10 mM probe stock solution into the pre-warmed imaging buffer to a final working concentration. A typical starting range for small molecule probes is 1-10 µM . This should be optimized for your cell type.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells gently twice with pre-warmed imaging buffer. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Aspirate the loading solution and wash the cells twice with fresh imaging buffer to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the dish. The cells are now ready for microscopy.
Protocol 3: Fluorescence Microscopy and Validation Controls
Trustworthiness: The following controls are essential to validate that the observed fluorescence signal is specifically reporting labile intracellular zinc.
-
Baseline Imaging:
-
Place the dish on the microscope stage.
-
Using the appropriate filter set, acquire baseline fluorescence images of the stained cells. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
Negative Control (Zinc Depletion):
-
To the same dish, add the zinc chelator TPEN to a final concentration of 10-50 µM.
-
Incubate for 5-10 minutes.
-
Acquire images using the identical settings as the baseline.
-
Expected Result: A significant decrease in fluorescence intensity, confirming the signal is zinc-dependent.
-
-
Positive Control (Zinc Saturation):
-
In a separate dish of stained cells, prepare a zinc-loading solution by adding ZnCl₂ (e.g., 100 µM) and the ionophore pyrithione (e.g., 1-5 µM) to the imaging buffer.
-
Add this solution to the cells and incubate for 5-10 minutes.
-
Acquire images using identical settings.
-
Expected Result: A significant increase in fluorescence intensity, demonstrating the probe's responsiveness to elevated zinc levels.
-
Caption: Experimental workflow for imaging and validation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Very Low Signal | 1. Probe concentration too low.2. Labile zinc levels are below detection limit.3. Incorrect filter set.4. Photobleaching. | 1. Optimize probe concentration (titrate from 1-20 µM).2. Use the positive control (Zn²⁺ + ionophore) to confirm probe functionality.3. Verify excitation/emission filters match probe spectra.4. Reduce excitation intensity and/or exposure time. |
| High Background | 1. Probe concentration too high.2. Incomplete washing.3. Probe precipitation in buffer. | 1. Reduce probe concentration.2. Increase the number and duration of wash steps.3. Ensure probe is fully dissolved in buffer before adding to cells. Do not exceed 0.5% final DMSO concentration. |
| Cell Toxicity / Death | 1. Probe concentration too high.2. Prolonged exposure to excitation light.3. Contamination of reagents. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Minimize light exposure; use neutral density filters.3. Use fresh, sterile-filtered buffers and reagents. |
Safety and Handling
Handle this compound with standard laboratory precautions. As a quinoline derivative, it may be harmful if swallowed, and may cause skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) provided by the supplier for detailed hazard information.
References
-
Al-Busafi, S. N., Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 763-769. [Link]
-
Das, P., & Das, P. K. (1995). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 67(19), 3455-3460. [Link]
-
Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Kim, D., et al. (2016). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports, 6, 32634. [Link]
-
Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Roy, M., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(4), 643-649. [Link]
-
Byk, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331. [Link]
-
Wang, H., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Al-Busafi, S. N., Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxyquinoline-8-carboxylic Acid
Introduction: The Significance of 4-Hydroxyquinoline-8-carboxylic Acid in Research and Development
This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring both a hydroxyl and a carboxylic acid group, imparts unique physicochemical properties, including the potential for metal chelation and diverse biological activities. As a metabolite or a synthetic intermediate in drug discovery, the accurate quantification of this compound is critical for pharmacokinetic studies, process chemistry, and quality control. This document provides detailed analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be validated in accordance with regulatory expectations.[1][2][3]
Physicochemical Properties and Analytical Considerations
The quinoline core also imparts UV absorbance and potential fluorescence, providing avenues for spectroscopic detection. The chelating nature of hydroxyquinolines can sometimes complicate chromatographic analysis due to interactions with trace metals in the HPLC system, necessitating careful method development to ensure sharp, symmetrical peaks.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The following protocol is a recommended starting point for method development and validation.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The retention of this compound is controlled by adjusting the mobile phase's organic solvent content and pH. An acidic mobile phase is proposed to suppress the ionization of the carboxylic acid group, leading to enhanced retention and improved peak shape. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Volumetric flasks and pipettes (Class A)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (Acetonitrile) | Gradient elution allows for the separation of the analyte from potential impurities with different polarities. |
| Gradient Program | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | This is a generic gradient that should be optimized based on the retention time of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves reproducibility of retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection Wavelength | DAD: 240-400 nm, single wavelength: ~250 nm | Based on the UV spectra of related hydroxyquinolines, this range should provide good sensitivity. A DAD allows for the determination of the optimal wavelength and assessment of peak purity.[4][6] |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥0.995.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice. This protocol outlines a starting point for developing a quantitative LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This MRM process provides exceptional selectivity and reduces matrix interference. Given the presence of a carboxylic acid, negative ion mode ESI is likely to be more sensitive.
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
As per the HPLC-UV method.
-
Formic acid (LC-MS grade).
-
An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard and Sample Preparation: Prepare stock and working standard solutions as described for the HPLC-UV method. For biological samples (e.g., plasma), a protein precipitation step is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex, centrifuge, and analyze the supernatant.[7][8]
4. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm | Smaller column dimensions are suitable for the lower flow rates used in LC-MS. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile) | Formic acid is a volatile mobile phase modifier compatible with MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group should readily deprotonate to form [M-H]⁻. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For C₁₀H₇NO₃ (MW: 189.17), the precursor would be m/z 188.2. Product ions would result from fragmentation of the quinoline ring structure. | These must be optimized experimentally for the specific instrument. At least two transitions should be monitored for confident identification. |
| Internal Standard | A stable isotope-labeled standard is ideal. | The IS is used to correct for variations in sample preparation and instrument response. |
5. Data Analysis:
-
Analyze the data using the instrument's software.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Use a weighted (e.g., 1/x²) linear regression.
-
Quantify unknown samples using the regression equation from the calibration curve.
Workflow Diagram: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
For the developed methods to be considered trustworthy, they must undergo a thorough validation process. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | No significant interference at the retention time of the analyte. Peak purity should be demonstrated using a DAD or by comparing results with a different analytical technique. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for drug substance and 95-105% for drug product over at least 3 concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. For low concentrations, ≤ 15% may be acceptable. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH, column temperature, or organic content are slightly varied. |
Conclusion
The protocols outlined in this application note provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the application. It is imperative that any method developed based on these recommendations is fully validated to ensure the integrity and quality of the generated data.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
- SIELC Technologies. (2018). HPLC Method for Analysis of 8-hydroxyquinoline.
- SciSpace. (n.d.).
- Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557.
- National Center for Biotechnology Information. (2024).
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Wang, L.-H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 25(4), 934-942.
- Nagy, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4988.
- Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 231-237.
- PubMed. (1982). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 71(9), 1023-1026.
- ResearchGate. (n.d.).
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
- AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire.
- MDPI. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1358.
- National Center for Biotechnology Information. (2022).
- DePauw University. (n.d.).
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- PubMed. (2017). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Critical Reviews in Analytical Chemistry, 47(3), 230-243.
- PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557.
- National Center for Biotechnology Information. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PMC.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Indian Journal of Science and Technology. (2009). Photo physical properties of 8-hydroxy quinoline.
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook.
- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. sielc.com [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 10. scholarship.depauw.edu [scholarship.depauw.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyquinoline-8-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-Hydroxyquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory settings.
Core Synthesis Strategy: An Adapted Gould-Jacobs Approach
The synthesis of this compound is most reliably achieved via a two-step process starting from 2-aminobenzoic acid. This pathway leverages the robust Gould-Jacobs reaction for the initial quinoline ring formation, followed by a selective thermal decarboxylation.[1][2]
-
Step 1: Condensation and Thermal Cyclization. 2-Aminobenzoic acid is reacted with an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an intermediate which is then cyclized at high temperature to yield Ethyl 4-hydroxy-8-carboxyquinoline-3-carboxylate.
-
Step 2: Saponification and Selective Decarboxylation. The resulting ester is saponified to the dicarboxylic acid, which is then heated, often in a high-boiling point solvent, to selectively remove the carboxyl group at the 3-position. The carboxyl group at C3 is β- to the quinolone carbonyl, making it significantly more labile and susceptible to decarboxylation than the C8 carboxyl group.[2][3]
Below is a workflow diagram illustrating this synthetic strategy.
Sources
Overcoming solubility issues of 4-Hydroxyquinoline-8-carboxylic acid in aqueous solutions
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support resource for 4-Hydroxyquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a molecule with significant potential in various research applications, understanding its physicochemical behavior is paramount for successful experimentation. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in neutral aqueous solutions (e.g., water, PBS pH 7.4)?
Answer: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic quinoline nitrogen atom, as well as a phenolic hydroxyl group (-OH). This makes it an amphoteric compound, capable of existing in different ionic states depending on the pH of the solution.
At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this state, it exists predominantly as a zwitterion , where the carboxylic acid is deprotonated (COO⁻) and the quinoline nitrogen is protonated (NH⁺). This zwitterionic form exhibits strong intermolecular electrostatic interactions, leading to the formation of a stable crystal lattice that is highly resistant to dissolution in water. Consequently, solubility is at its minimum at or near the pI.
To effectively solubilize the compound, you must adjust the pH of the solvent to shift the equilibrium away from the sparingly soluble zwitterionic state to a predominantly charged (cationic or anionic) state, which is more readily solvated by water molecules.
// Node definitions Cationic [label="Cationic Form\n(Soluble in Acid)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Zwitterion [label="Zwitterionic Form\n(Poorly Soluble)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Anionic [label="Anionic Form\n(Soluble in Base)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges Cationic -> Zwitterion [label="Increase pH\n(Deprotonate -COOH)"]; Zwitterion -> Anionic [label="Increase pH\n(Deprotonate -OH/NH+)"]; Anionic -> Zwitterion [label="Decrease pH\n(Protonate -OH/NH+)"]; Zwitterion -> Cationic [label="Decrease pH\n(Protonate -COO⁻)"]; }
Caption: Figure 1. pH-dependent ionization states.
Troubleshooting Guide: Step-by-Step Protocols
Q2: I need to prepare a stock solution for my cell culture experiment. How can I dissolve the compound using pH adjustment?
Answer: This is the most common and recommended first-line approach. You will prepare a concentrated stock solution by dissolving the compound in either an acidic or basic aqueous solution, which can then be diluted into your final experimental medium. The choice between an acidic or basic stock depends on the pH compatibility of your final assay.
This method deprotonates the carboxylic acid and hydroxyl groups, forming a highly soluble anionic species.
Rationale: By raising the pH well above the pKa of the carboxylic acid (estimated ~3-4) and the phenolic hydroxyl group (pKa of 8-hydroxyquinoline is ~9.9[1]), the molecule acquires a net negative charge, disrupting the zwitterionic lattice and promoting solvation.
Materials:
-
This compound (MW: 189.17 g/mol )[2]
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh 1.89 mg of this compound for a final 10 mM stock in 1 mL.
-
Initial Suspension: Add the powder to a sterile vial. Add ~800 µL of nuclease-free water. The compound will likely not dissolve and will form a suspension.
-
Titration with Base: While vortexing or stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Observe Dissolution: Continue adding NaOH until the solid completely dissolves, resulting in a clear solution.
-
Final Volume Adjustment: Once dissolved, add nuclease-free water to bring the final volume to 1.0 mL.
-
pH Check (Optional but Recommended): Check the pH of the final stock solution. It will be highly alkaline.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
This method protonates the carboxylate group, forming a soluble cationic species.
Rationale: By lowering the pH well below the pKa of the quinoline nitrogen (estimated ~4-5), the molecule acquires a net positive charge, which enhances its solubility in water.
Procedure:
-
Weigh the Compound: Accurately weigh 1.89 mg of this compound.
-
Initial Suspension: Add the powder to a sterile vial with ~800 µL of nuclease-free water.
-
Titration with Acid: While vortexing, add 1 M Hydrochloric Acid (HCl) dropwise until the solid dissolves completely.
-
Final Volume Adjustment: Add nuclease-free water to a final volume of 1.0 mL.
-
Sterilization & Storage: Filter-sterilize and store as described in Protocol 1.
Q3: When I dilute my pH-adjusted stock solution into my neutral pH buffer (e.g., PBS), the compound precipitates. What's happening and how can I fix it?
Answer: This is a critical and common issue known as "crashing out." It occurs because when you add your highly acidic or basic stock to a large volume of neutral buffer, the buffer's capacity neutralizes the pH of your stock solution. This brings the local pH back into the range where the zwitterionic form is favored, causing the compound to precipitate out of the solution.
Troubleshooting Workflow:
// Node definitions Start [label="Precipitation upon dilution\nin neutral buffer", shape=ellipse, fillcolor="#F1F3F4"]; CheckConc [label="Is the final concentration too high?", shape=diamond, fillcolor="#FBBC05"]; ReduceConc [label="Lower the final working concentration", fillcolor="#FFFFFF"]; UseCosolvent [label="Is a co-solvent compatible\nwith your assay?", shape=diamond, fillcolor="#FBBC05"]; DMSOProtocol [label="Prepare stock in 100% DMSO\n(See Q4)", fillcolor="#FFFFFF"]; BufferCapacity [label="Is the buffer capacity sufficient?", shape=diamond, fillcolor="#FBBC05"]; AdjustBuffer [label="Use a buffer with a slightly\nacidic or basic pH, if possible", fillcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Fail [label="Contact Technical Support", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Start -> CheckConc; CheckConc -> ReduceConc [label="Yes"]; ReduceConc -> Success; CheckConc -> UseCosolvent [label="No"]; UseCosolvent -> DMSOProtocol [label="Yes"]; DMSOProtocol -> Success; UseCosolvent -> BufferCapacity [label="No"]; BufferCapacity -> AdjustBuffer [label="No"]; AdjustBuffer -> Success; BufferCapacity -> Fail [label="Yes"]; }
Caption: Figure 2. Decision tree for solving precipitation.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay. Determine the lowest effective concentration and work below the solubility limit in your final buffer.
-
Use a Co-solvent: If lowering the concentration is not an option, using a co-solvent stock is the next best step.
-
Modify Dilution Technique: Add the stock solution to your buffer dropwise while vigorously vortexing. This rapid mixing can sometimes prevent localized concentration gradients that initiate precipitation.
Q4: Can I use organic co-solvents like DMSO to dissolve this compound? What are the best practices?
Answer: Yes, using a water-miscible organic co-solvent is an excellent alternative, especially if pH modulation is not compatible with your experimental system.[3][4] Dimethyl sulfoxide (DMSO) is the most common choice.
Rationale: Co-solvents work by reducing the polarity of the aqueous medium.[3] This decreases the strength of the water-water hydrogen bonds that exclude non-polar molecules, effectively creating a more favorable environment for the organic compound to dissolve.
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound.
-
Add DMSO: Add the appropriate volume of 100% cell-culture grade DMSO to achieve your target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.89 mg of the compound).
-
Facilitate Dissolution: Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution. The compound should dissolve readily in pure DMSO.
-
Storage: Store in small, tightly-sealed aliquots at -20°C or -80°C. DMSO is hygroscopic, so minimize exposure to air.
Critical Best Practice: When diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v , and ideally <0.1%). High concentrations of DMSO can be cytotoxic or cause unintended biological effects. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Data Summary Table
| Parameter | Value / Recommendation | Source / Rationale |
| Molecular Weight | 189.17 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Recommended Primary Solvents | Aqueous NaOH (pH > 11), Aqueous HCl (pH < 2) | Based on amphoteric nature |
| Recommended Co-Solvents | DMSO, DMF, Ethanol | [4][5] |
| pKa (estimated) | ~3-4 (Carboxylic Acid), ~9-10 (Hydroxyl/Quinoline) | Inferred from similar structures[1][6] |
| Max DMSO in Final Assay | < 0.5% (v/v) | To avoid solvent-induced artifacts/toxicity |
| Storage Conditions | -20°C or -80°C, protected from light | General best practice for organic compounds |
References
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Patel, D. B., Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 2). 8-Hydroxyquinoline. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved January 26, 2026, from [Link]
-
Rácz, B., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2816. [Link]
-
Yalkowsky, S. H., & Pinal, R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of pharmaceutical sciences, 98(6), 2171–2178. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, October 27). Quinoline. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Digital pH. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved January 26, 2026, from [Link]
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. 8-Hydroxy-quinoline-4-carboxylic acid 97% | CAS: 55698-67-4 | AChemBlock [achemblock.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Stability and degradation of 4-Hydroxyquinoline-8-carboxylic acid under experimental conditions
Welcome to the technical support center for 4-Hydroxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the experimental challenges associated with this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and scientific integrity in your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound, providing a quick reference for your daily lab work.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Q2: I'm observing a change in the color of my solid this compound over time. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, typically indicates degradation. This can be initiated by exposure to light (photodegradation) or air (oxidation). The quinoline moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil and to minimize its exposure to the atmosphere.
Q3: Is this compound susceptible to decarboxylation?
A3: Yes, quinoline carboxylic acids can be prone to decarboxylation, especially at elevated temperatures or under certain catalytic conditions.[1] While specific data for the 8-carboxylic acid isomer is limited, related quinoline-4-carboxylic acids have been shown to undergo decarboxylation.[2] If your experiments involve heating, particularly in solution, be aware of the potential for loss of the carboxylic acid group, which would yield 4-hydroxyquinoline.
Q4: What solvents are suitable for dissolving this compound?
A4: Due to the presence of both a hydroxyl and a carboxylic acid group, this compound has moderate polarity. It is sparingly soluble in water and non-polar organic solvents. For experimental work, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good choices. For analytical purposes like HPLC, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.
Guide 1: Synthesis & Purification Issues
Problem: Low yields or unexpected byproducts during the synthesis of this compound.
Causality and Solution:
The synthesis of quinoline carboxylic acids, often achieved through methods like the Doebner or Pfitzinger reactions, can be sensitive to reaction conditions.[3][4]
-
Thermal Decomposition: High reaction temperatures can lead to decomposition of starting materials and intermediates, as well as decarboxylation of the final product.
-
Byproduct Formation: Side reactions can compete with the desired cyclization, leading to a complex mixture of products.
-
Troubleshooting: The choice of catalyst and solvent is crucial. For instance, in a Doebner-type reaction, Lewis acids like BF3·THF have been shown to be effective.[5] The reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Purification Challenges: The polarity of this compound can make it difficult to separate from polar byproducts.
-
Troubleshooting: A multi-step purification approach may be necessary. This could involve an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by column chromatography using a polar stationary phase (e.g., silica gel) and a suitable solvent gradient. Recrystallization from an appropriate solvent system can be a final step to obtain a highly pure product.
-
Guide 2: Inconsistent Results in Biological Assays
Problem: High variability in experimental results when using this compound in cell-based or biochemical assays.
Causality and Solution:
Inconsistent results are often linked to the degradation of the compound in the assay medium.
-
Oxidative Degradation: The hydroxyquinoline core is susceptible to oxidation, which can be accelerated by components in the assay medium, such as metal ions or reactive oxygen species generated by cellular processes.
-
Troubleshooting: Prepare stock solutions of the compound in an inert solvent like DMSO and store them at -20°C or -80°C. Dilute the stock solution into the assay medium immediately before use. Minimize the exposure of the compound to light and air during experimental setup. Consider including an antioxidant in your assay medium if it does not interfere with the experimental endpoint.
-
-
Photodegradation: Exposure to ambient or fluorescent light can induce photochemical reactions, altering the structure and activity of the compound.
-
Troubleshooting: Conduct experiments under subdued lighting conditions. Use amber-colored microplates or tubes to protect the compound from light.
-
Guide 3: Analytical Challenges in Quantifying this compound
Problem: Difficulty in obtaining reproducible and accurate measurements of this compound concentration using HPLC.
Causality and Solution:
Analytical issues can arise from the compound's properties and its interaction with the analytical system.
-
Poor Peak Shape and Tailing: The presence of the carboxylic acid and phenolic hydroxyl groups can lead to interactions with the stationary phase, resulting in poor peak shape.
-
Troubleshooting: Use a buffered mobile phase to control the ionization state of the molecule. A pH of around 3-4 will ensure the carboxylic acid is protonated, which often leads to better peak shape on a C18 column. The addition of a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial if metal contamination in the HPLC system is suspected, as hydroxyquinolines are strong metal chelators.
-
-
Detection of Degradation Products: The appearance of unexpected peaks in the chromatogram may indicate on-column degradation or the presence of impurities in the sample.
-
Troubleshooting: To confirm if degradation is occurring during analysis, inject a freshly prepared standard and compare it to an aged sample. To identify the degradation products, hyphenated techniques like LC-MS are invaluable. Based on studies of related compounds, potential degradation products could include hydroxylated species, ring-opened products, or the decarboxylated 4-hydroxyquinoline.[6][7]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a framework for evaluating the stability of the compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
pH Stability: Dilute the stock solution to a final concentration of 100 µg/mL in aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12). Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Thermal Stability: Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a xenon lamp) and protect a control sample from light.
-
Oxidative Stability: Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point and observe the formation of any degradation products.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the chemistry of related quinoline compounds.
Caption: Experimental workflow for stability testing of this compound.
Summary of Key Stability Factors
| Factor | Potential Impact | Recommendation |
| pH | Degradation may be enhanced at alkaline pH. [3] | Use freshly prepared solutions and buffer to a slightly acidic or neutral pH. |
| Light | Photodegradation can lead to the formation of colored byproducts. | Store and handle the compound protected from light. |
| Temperature | Elevated temperatures can induce decarboxylation and other degradation pathways. [4][5] | Avoid excessive heating. Store at recommended refrigerated temperatures. |
| Oxidizing Agents | The hydroxyquinoline ring is susceptible to oxidation, leading to ring-opening and other modifications. [7] | Store under an inert atmosphere and avoid contact with oxidizing agents. |
References
-
Sato, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 11993–12003. Available at: [Link]
-
Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12185–12196. Available at: [Link]
-
Madsen, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(5), 4165–4184. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Available at: [Link]
-
Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]
-
Al-Dhlea, A. Z., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. Available at: [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 29(1), 123. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2022). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Water, 14(15), 2383. Available at: [Link]
-
Black, W. C., et al. (2010). Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂. Bioorganic & Medicinal Chemistry Letters, 20(11), 3243-3246. Available at: [Link]
-
Schmidt, M., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Archives of Microbiology, 155(2), 163-166. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Neuroprotective Agents: 4-Hydroxyquinoline-8-carboxylic acid vs. Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective neuroprotective strategies, the scientific community continuously evaluates compounds that can mitigate neuronal damage in the context of neurodegenerative diseases and acute brain injuries. This guide provides an in-depth, objective comparison of two noteworthy quinoline-based compounds: the endogenous tryptophan metabolite, kynurenic acid (KYNA), and the synthetic 4-Hydroxyquinoline-8-carboxylic acid, a member of the broader class of neuroprotective 8-hydroxyquinolines. This analysis is grounded in experimental data to empower researchers in their quest for novel therapeutic leads.
Section 1: Mechanistic Underpinnings of Neuroprotection
A thorough understanding of a compound's mechanism of action is paramount in drug development. Here, we dissect the distinct yet occasionally overlapping neuroprotective pathways of kynurenic acid and the putative mechanisms of this compound, based on the well-established properties of 8-hydroxyquinoline derivatives.
Kynurenic Acid: A Multi-Target Endogenous Modulator
Kynurenic acid, a metabolite of the kynurenine pathway, exerts its neuroprotective effects through a multi-pronged approach, primarily centered on the regulation of excitatory neurotransmission and oxidative stress.[1][2]
-
Antagonism of Excitatory Amino Acid Receptors: KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3] By blocking these receptors, particularly the NMDA receptor at the glycine co-agonist site, KYNA effectively dampens excessive glutamatergic signaling, a primary driver of excitotoxicity and subsequent neuronal death in various neuropathological conditions.[4]
-
Modulation of α7 Nicotinic Acetylcholine Receptors (α7-nAChR): KYNA also acts as a negative allosteric modulator of α7-nAChRs. This interaction is significant as the over-activation of these receptors can contribute to excitotoxicity.
-
Antioxidant Activity: Beyond its receptor-mediated effects, KYNA has demonstrated the ability to scavenge reactive oxygen species (ROS).[3] This direct antioxidant property contributes to its neuroprotective profile by mitigating cellular damage induced by oxidative stress, a common pathological feature in neurodegenerative disorders.
Figure 1: Kynurenic Acid's Multi-Target Neuroprotective Pathways.
This compound: A Focus on Metal Chelation and Antioxidant Properties
While specific mechanistic studies on this compound are not as extensively documented as for KYNA, its structural classification as an 8-hydroxyquinoline (8-HQ) derivative provides a strong basis for its putative neuroprotective actions. The 8-HQ scaffold is renowned for its metal-chelating and antioxidant properties.[5][6]
-
Metal Ion Chelation: A hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's is the dyshomeostasis of metal ions, such as copper, zinc, and iron, which can catalyze the production of highly toxic ROS through Fenton-like reactions. 8-Hydroxyquinoline derivatives are potent chelators of these metal ions.[5][7] By sequestering aberrant metal ions, this compound is predicted to inhibit the formation of ROS and reduce metal-induced protein aggregation, thereby conferring neuroprotection.
-
Antioxidant Activity: The phenolic hydroxyl group in the 8-hydroxyquinoline structure is a key contributor to its antioxidant activity.[8] These compounds can directly scavenge free radicals, thus protecting neurons from oxidative damage. The carboxylic acid moiety in this compound may further modulate its antioxidant capacity and solubility.
Figure 2: Putative Neuroprotective Mechanisms of this compound.
Section 2: Comparative Analysis of Neuroprotective Efficacy
| Feature | Kynurenic Acid | This compound (inferred from 8-HQ derivatives) |
| Primary Mechanism | Antagonist of excitatory amino acid receptors (NMDA, AMPA) | Metal ion chelation, Antioxidant |
| Secondary Mechanism | Antioxidant, α7-nAChR modulation | - |
| Potency | Varies by model; neuroprotection observed in µM to mM range.[9] | Potent neuroprotection demonstrated by some derivatives in the nM to µM range.[10] |
| In Vitro Efficacy | Protects against glutamate-induced excitotoxicity and oxidative stress in neuronal cultures.[3] | Derivatives protect against MPP+, iron, and t-BHP induced cytotoxicity in SH-SY5Y cells.[10] |
| In Vivo Efficacy | Reduces neuronal damage in models of stroke, Parkinson's disease, and Huntington's disease.[11][12] | Derivatives show efficacy in animal models of Alzheimer's and Parkinson's disease.[13] |
| Blood-Brain Barrier | Poor penetration, a significant limitation for therapeutic use.[11] | Lipophilic nature of the 8-HQ scaffold suggests better BBB permeability.[5] |
| Potential Side Effects | High doses may have cognitive side effects due to broad receptor antagonism. | Potential for off-target metal chelation, though derivatives can be designed for selectivity. |
Section 3: Experimental Protocols for Evaluating Neuroprotective Agents
To facilitate further research and a standardized comparison of these and other neuroprotective candidates, this section outlines key experimental workflows. The causality behind each step is explained to provide a deeper understanding of the experimental design.
General Experimental Workflow for Comparative Neuroprotection Studies
A robust comparison of neuroprotective agents requires a systematic approach, starting from in vitro characterization to in vivo validation.
Figure 3: A general workflow for comparing neuroprotective agents.
Protocol: Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. The rationale for this density is to ensure a sub-confluent monolayer that is responsive to toxic insults.
-
Pre-treatment: Treat the cells with various concentrations of the neuroprotective agent (e.g., this compound or kynurenic acid) for 2-4 hours. This pre-incubation allows the compound to exert its protective effects before the insult.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate at 100 µM, MPP+ at 500 µM, or H₂O₂ at 200 µM) to the wells, co-incubating with the neuroprotective agent for 24 hours. The concentration of the toxin should be predetermined to induce approximately 50% cell death to provide a suitable window for observing neuroprotection.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a widely used method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat neuronal cells with the neuroprotective agent and neurotoxin as described in the MTT assay protocol.
-
DCFDA Loading: After the treatment period, remove the media and wash the cells with warm PBS. Then, incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark. This allows for the uptake and de-esterification of the probe.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
Both kynurenic acid and this compound (as a representative of the 8-hydroxyquinoline class) present compelling, albeit different, mechanistic rationales for their consideration as neuroprotective agents. Kynurenic acid's role as an endogenous modulator of excitotoxicity is well-established, with a significant body of evidence supporting its efficacy in preclinical models. Its primary hurdle for clinical translation remains its poor blood-brain barrier permeability.
On the other hand, this compound and its congeners offer a promising alternative, primarily through their metal-chelating and antioxidant properties. The lipophilic nature of the 8-hydroxyquinoline scaffold may offer an advantage in terms of central nervous system bioavailability. However, more specific research on this compound is required to fully elucidate its neuroprotective profile and directly compare its efficacy to that of kynurenic acid.
Future research should focus on direct comparative studies in standardized in vitro and in vivo models, as well as the development of derivatives with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for such investigations, paving the way for the development of novel and effective neuroprotective therapies.
References
Sources
- 1. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 11. Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoline scaffolds hold a prominent position due to their versatile biological activities. Among the simplest derivatives, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid present a fascinating case of how a subtle change in the position of a single functional group can profoundly influence their interaction with biological systems. This guide provides an in-depth comparative analysis of these two isomers, offering a foundation for researchers and drug development professionals to understand their distinct properties and potential therapeutic applications.
Structural Nuances: The Foundation of Divergent Activities
At their core, both molecules share the same quinoline backbone, a fusion of a benzene and a pyridine ring. The sole difference lies in the point of attachment of the carboxylic acid group. In quinoline-2-carboxylic acid, it is positioned at the carbon adjacent to the nitrogen atom in the pyridine ring, while in quinoline-4-carboxylic acid, it is located at the para-position relative to the nitrogen.
This seemingly minor positional shift has significant implications for the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. The proximity of the carboxylic acid to the nitrogen in the 2-isomer can lead to intramolecular hydrogen bonding, influencing its acidity and conformation. In contrast, the 4-isomer's carboxylic acid is more sterically accessible, which can affect its binding to target proteins.
A Head-to-Head Comparison of Biological Activities
The distinct structural features of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid translate into a diverse and often contrasting range of biological activities. Below, we delve into a comparative analysis of their key pharmacological effects, supported by experimental data.
Cytotoxicity and Anticancer Potential
A direct comparative study has shed light on the differential cytotoxic effects of these two isomers on cancer cell lines. Both compounds have been shown to possess growth-inhibitory capacities, with quinoline-2-carboxylic acid demonstrating notable cytotoxicity against specific cancer cell lines.
For instance, in a study evaluating their effects on mammary (MCF7) and cervical (HELA) cancer cells, both isomers, along with other quinoline derivatives, exhibited remarkable growth inhibition against the MCF7 cell line.[1][2] However, quinoline-2-carboxylic acid was uniquely identified as the only derivative among those tested with significant cytotoxicity against HELA cancer cells.[1][2]
Derivatives of quinoline-4-carboxylic acid have also been extensively investigated for their anticancer properties, with some showing the ability to induce cell cycle arrest and apoptosis.[3] For example, a derivative, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, demonstrated significant apoptotic cell death in the G2 phase of the cell cycle.[3]
Table 1: Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Quinoline-2-carboxylic acid | HELA | Significant Cytotoxicity | [1][2] |
| MCF7 | Remarkable Growth Inhibition | [1][2] | |
| Quinoline-4-carboxylic acid | MCF7 | Remarkable Growth Inhibition* | [1][2] |
*Specific IC50 values for the parent compounds were not provided in the cited abstract, but their significant activity was highlighted.
Antimicrobial Activity: A Tale of Derivatives
While the parent compounds themselves have been less explored for their direct antimicrobial effects in comparative studies, their derivatives have shown significant promise.
Derivatives of quinoline-2-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal activities.[1] For example, novel Mannich bases, Schiff bases, and heterocyclic compounds derived from quinoline-2-carboxylic acid have demonstrated significant antimicrobial properties.
Similarly, derivatives of quinoline-4-carboxylic acid are well-known for their antibacterial activity.[4][5][6] The quinolone class of antibiotics, which features a 4-oxo-quinoline-3-carboxylic acid scaffold, is a testament to the potent antibacterial potential of this structural motif. Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good antibacterial activity against Staphylococcus aureus.[5]
A direct comparative study on the parent compounds is needed to definitively assess their intrinsic antimicrobial properties. However, the extensive research on their derivatives suggests that both scaffolds can be effectively utilized to develop novel antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of both isomers has been investigated, with quinoline-4-carboxylic acid and its derivatives showing notable activity. In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-4-carboxylic acids demonstrated appreciable anti-inflammatory effects.[1]
The proposed mechanism for the anti-inflammatory and other biological activities of these compounds may involve the chelation of divalent metals due to the co-planar arrangement of the carboxylic acid and the nitrogen atom.[1][2]
Enzyme Inhibition
Quinoline-2-carboxylic acid has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests its potential as an antidiabetic agent by reducing postprandial blood glucose levels.
Derivatives of quinoline-4-carboxylic acid have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and sirtuins (SIRTs), which are implicated in cancer and other diseases.[7][8] For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were found to be potent SIRT3 inhibitors.[7]
Table 2: Comparative Enzyme Inhibition Data
| Compound | Enzyme | IC50 Value | Reference |
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 µg/mL | |
| α-Amylase | 15.5 µg/mL |
Mechanistic Insights and Signaling Pathways
The differential biological activities of these isomers are rooted in their distinct interactions with cellular targets and modulation of signaling pathways. While the precise mechanisms for the parent compounds are not fully elucidated, studies on their derivatives offer valuable clues.
Derivatives of quinoline-4-carboxylic acid have been shown to impact key cancer-related pathways. For instance, their ability to inhibit HDACs and SIRTs can lead to changes in gene expression, cell cycle arrest, and apoptosis.[7][8] The Ras/Raf/MEK pathway, crucial for cell proliferation and survival, is another potential target for quinoline derivatives.
The cytotoxic effects of quinoline-2-carboxylic acid likely involve distinct cellular targets, as evidenced by its unique activity against HELA cells.[1][2] Further research is needed to delineate the specific signaling cascades modulated by this isomer.
Caption: Potential signaling pathways modulated by quinoline carboxylic acid isomers and their derivatives.
Experimental Protocols for Activity Assessment
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the quinoline carboxylic acid isomers in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like LPS.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the quinoline carboxylic acid isomers for a short period, followed by stimulation with LPS.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveals a compelling story of isomeric influence on biological activity. While both compounds serve as valuable scaffolds in medicinal chemistry, their subtle structural difference leads to distinct pharmacological profiles. Quinoline-2-carboxylic acid shows particular promise in targeting specific cancer cell lines and in modulating carbohydrate-metabolizing enzymes. In contrast, quinoline-4-carboxylic acid and its derivatives have a well-established and broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory effects.
For researchers and drug development professionals, this guide underscores the importance of considering isomeric variations in the early stages of drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways that are differentially modulated by these two isomers. Direct comparative studies on their antimicrobial activities are also warranted to fully map their therapeutic potential. A deeper understanding of the structure-activity relationships of these fundamental quinoline carboxylic acids will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents.
References
-
Molecules. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Online] Available at: [Link]
-
Molecules. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Online] Available at: [Link]
-
Molecules. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Online] Available at: [Link]
-
Molecules. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Online] Available at: [Link]
-
ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Online] Available at: [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Online] Available at: [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Online] Available at: [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Online] Available at: [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Online] Available at: [Link]
-
ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Online] Available at: [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Fluorescence Properties of 4-Hydroxyquinoline-8-carboxylic acid
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic landscape of fluorescence spectroscopy, the quest for novel probes with tailored photophysical properties is perpetual. Researchers and drug development professionals constantly seek fluorophores with enhanced brightness, photostability, and environmental sensitivity to unlock new frontiers in bioimaging, sensing, and high-throughput screening. Within this context, 4-Hydroxyquinoline-8-carboxylic acid emerges as a molecule of significant interest. Its structural resemblance to 8-hydroxyquinoline, a well-established fluorogenic ligand, suggests a compelling potential for fluorescence applications, particularly in the realm of metal ion sensing.[1][2] This guide provides a comprehensive benchmarking of the anticipated fluorescence properties of this compound against two widely recognized fluorescent probes: Fluorescein and Coumarin 1.
While 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intermolecular proton transfer mechanism, its fluorescence is dramatically enhanced upon chelation with metal ions, a phenomenon attributed to increased molecular rigidity.[1][2] It is hypothesized that this compound will exhibit similar behavior, positioning it as a potentially valuable tool for the detection and quantification of metal ions. This guide will delve into the key photophysical parameters that define a fluorophore's performance—molar absorptivity, fluorescence quantum yield, Stokes shift, and photostability—providing a direct comparison with our chosen benchmarks and outlining the rigorous experimental methodologies required to validate these properties.
Comparative Analysis of Key Photophysical Parameters
To provide a clear and objective comparison, the following table summarizes the known photophysical properties of the benchmark probes, Fluorescein and Coumarin 1, alongside the anticipated, yet to be experimentally verified, properties of this compound. The data for the benchmark probes are sourced from established literature, while the values for the target compound are estimations based on the known characteristics of closely related 8-hydroxyquinoline derivatives.
| Photophysical Parameter | This compound (Anticipated) | Fluorescein (in 0.1 M NaOH) | Coumarin 1 (in Ethanol) |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~10,000 - 20,000 | ~76,900 | ~23,500 |
| Fluorescence Quantum Yield (Φf) | Low (free ligand), High (chelated) | 0.95 | 0.73 |
| Excitation Maximum (λex) (nm) | ~320 - 350 | 490 | 373 |
| Emission Maximum (λem) (nm) | ~450 - 550 (chelated) | 515 | 456 |
| Stokes Shift (nm) | >100 (chelated) | 25 | 83 |
| Photostability | Moderate to High (chelated) | Moderate | High |
In-Depth Discussion of Fluorescence Properties
Molar Absorptivity (ε): The Measure of Light Absorption
Molar absorptivity is a fundamental parameter that quantifies how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is desirable as it indicates that the fluorophore can be efficiently excited, leading to brighter fluorescence signals.
-
This compound : Based on its quinoline core, it is anticipated to have a respectable molar absorptivity in the UV-A to near-visible region.
-
Fluorescein : Exhibits a very high molar absorptivity in the blue-green region of the spectrum, contributing to its exceptional brightness.[3]
-
Coumarin 1 : Possesses a strong absorption in the UV-A region, making it suitable for applications utilizing common 365 nm light sources.
Fluorescence Quantum Yield (Φf): The Efficiency of Light Emission
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield close to 1 indicates a highly efficient fluorophore.
-
This compound : The free ligand is expected to have a low quantum yield. However, upon chelation with a suitable metal ion, a significant enhancement in the quantum yield is predicted, forming the basis of its potential as a "turn-on" fluorescent sensor.
-
Fluorescein : In its dianionic form (at high pH), fluorescein is one of the most efficient fluorophores known, with a quantum yield approaching unity.[3]
-
Coumarin 1 : Demonstrates a high quantum yield in various organic solvents, making it a reliable and bright blue-emitting standard.
Stokes Shift: The Separation of Excitation and Emission
The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is advantageous as it minimizes self-absorption (inner-filter effect) and allows for easier separation of the excitation and emission signals, leading to improved signal-to-noise ratios.
-
This compound : Upon chelation, a substantial Stokes shift is anticipated, which would be a significant advantage in sensing applications.
-
Fluorescein : Has a relatively small Stokes shift, which can sometimes lead to challenges with self-absorption at high concentrations.
-
Coumarin 1 : Exhibits a moderate Stokes shift, providing a good balance between spectral separation and energy loss.
Photostability: Resistance to Photodegradation
Photostability refers to a fluorophore's ability to resist chemical degradation upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy and time-lapse imaging.
-
This compound : The photostability of the chelated form is expected to be significantly higher than the free ligand due to the rigidified molecular structure.
-
Fluorescein : Is known to be moderately photostable, with its fluorescence intensity decreasing over time under continuous illumination.
-
Coumarin 1 : Generally exhibits good photostability, making it a robust choice for various fluorescence applications.
Experimental Protocols for Benchmarking
To empirically validate the anticipated fluorescence properties of this compound, a series of standardized experiments are required. The following protocols are designed to provide a rigorous and reproducible characterization of the fluorophore's performance.
Experimental Workflow: From Synthesis to Characterization
The overall workflow for benchmarking this compound involves several key stages, from the synthesis and purification of the compound to its detailed photophysical characterization.
Caption: Workflow for the synthesis and photophysical benchmarking of this compound.
Protocol 1: Determination of Molar Absorptivity
Objective: To determine the molar absorptivity (ε) of this compound at its absorption maximum.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol, DMSO, or a suitable buffer)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 20 µM.
-
Record the absorbance spectrum of each dilution from 250 nm to 500 nm using the spectrophotometer, with the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
Determine the slope of the linear portion of the graph. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar absorptivity (ε).
Protocol 2: Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard (e.g., Quinine Sulfate or Fluorescein).
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Quantum yield standard solution with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare solutions of the standard and the sample with absorbance values less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the absorbance of both the standard and the sample at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of the standard and the sample, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts x and st refer to the sample and the standard, respectively.
-
Protocol 3: Assessment of Photostability
Objective: To evaluate the photostability of this compound under controlled illumination conditions, following the ICH Q1B guidelines.[4][5][6][7]
Materials:
-
Solution of this compound
-
Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Quartz cuvettes or other suitable sample containers
-
Aluminum foil
Procedure:
-
Prepare multiple identical samples of the this compound solution.
-
Wrap a subset of the samples completely in aluminum foil to serve as dark controls.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light dose as specified in the ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At specified time intervals, remove an exposed sample and a dark control sample from the chamber.
-
Measure the absorbance or fluorescence intensity of both samples.
-
Plot the percentage of remaining absorbance or fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the compound.
Signaling Pathway and Logical Relationships
The anticipated utility of this compound as a fluorescent probe for metal ions is predicated on a "turn-on" fluorescence mechanism. This process can be visualized as a logical progression from a weakly fluorescent state to a highly fluorescent state upon binding to a metal ion.
Caption: Logical diagram illustrating the "turn-on" fluorescence mechanism of this compound upon metal ion chelation.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the fluorescence properties of this compound against the well-established fluorescent probes, Fluorescein and Coumarin 1. While direct experimental data for the target compound is currently limited, the analysis of its structural analogues strongly suggests its potential as a "turn-on" fluorescent sensor for metal ions, characterized by a potentially large Stokes shift and enhanced photostability in its chelated form.
The detailed experimental protocols outlined herein provide a clear roadmap for the comprehensive photophysical characterization of this compound. The successful validation of its anticipated properties will not only confirm its utility as a novel fluorescent probe but also open avenues for the rational design of new sensors with tailored specificities and enhanced performance characteristics for a wide range of applications in research, diagnostics, and drug development.
References
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PMC. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... ResearchGate. [Link]
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989).
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
-
Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. (2023). National Institutes of Health. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2017). National Institutes of Health. [Link]
-
Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. [Link]
-
Photophysical Properties of Fluorescent DNA-dyes Bound to Single- and Double-stranded DNA in Aqueous Buffered Solution. (2008). PubMed. [Link]
-
Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[8]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. ResearchGate. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Open Access Journals. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Photostability of N@C | Request PDF. ResearchGate. [Link]
-
Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (2019). RSC Publishing. [Link]
-
(PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]
-
Coumarin 1. OMLC. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Fluorescence enhancement of quinolines by protonation. (2020). RSC Publishing. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. [Link]
-
Fluorescein Excited-State Proton Exchange Reactions: Nanosecond Emission Kinetics and Correlation with Steady-State Fluorescence Intensity | The Journal of Physical Chemistry A. ACS Publications. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. [Link]
-
Application Note. Norlab. [Link]
-
Photo physical properties of 8-hydroxy quinoline. [Link]
-
Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. (2014). SciSpace. [Link]
-
Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. (2008). PubMed. [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023). Arabian Journal of Chemistry. [Link]
-
Meet the expert: The Importance of Photostability Testing. (2023). Sampled. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Spectral and luminescent parameters of coumarins in ethanol and MMA.. ResearchGate. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. [Link]
-
Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. (2014). PubMed. [Link]
-
application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. Sarspec. [Link]
-
A504 Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link]
-
1571-30-8 | MFCD00168972 | 8-Hydroxyquinoline-2-carboxylic acid | AA Blocks. [Link]
-
N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. ResearchGate. [Link]
-
Recent advances in cooperative N-heterocyclic carbenes and photocatalysis. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. PhotochemCAD | Coumarin 1 [photochemcad.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. caronscientific.com [caronscientific.com]
- 7. 3 Important Photostability Testing Factors [sampled.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Hydroxyquinoline-8-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, including the final step of disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The handling and disposal of specialized chemical reagents like 4-Hydroxyquinoline-8-carboxylic acid demand a meticulous and informed approach. This guide provides the essential procedural framework to manage this compound's waste stream, safeguarding both laboratory personnel and the environment.
The causality behind these protocols is rooted in the known toxicological and ecotoxicological profiles of the quinoline chemical family. While a specific Safety Data Sheet (SDS) for the 4-hydroxy, 8-carboxy derivative is not always readily available, the principle of precaution dictates that we extrapolate from well-documented analogues, such as 8-Hydroxyquinoline. These related compounds are known to be toxic if swallowed, capable of causing serious eye damage, potential skin sensitization, and may pose reproductive risks.[1][2][3] Critically, they are classified as very toxic to aquatic life with long-lasting effects, making environmental containment a non-negotiable priority.[1][3][4]
Hazard Assessment and Pre-Disposal Safety
Before any disposal action is taken, a clear understanding of the risks is paramount. The structural components of this compound—a quinoline core and a carboxylic acid group—inform the necessary precautions.
Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. Handling of the solid compound or its solutions requires robust protection to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.[5]
| Equipment | Specification Standard (Example) | Causality and Rationale |
| Eye Protection | ANSI Z87.1 / EN166 | Required to prevent eye irritation or serious damage from dust or splashes.[1][6] |
| Hand Protection | Nitrile or Neoprene Gloves (ASTM F739) | Prevents skin contact, which can lead to irritation or potential allergic reactions.[1][5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95/FFP2 Dust Mask (if handling powder) | Necessary when there is a risk of inhaling fine dust particles, especially in poorly ventilated areas.[7] |
Spill Management
Accidents happen, but a prepared response minimizes risk. The immediate goal of spill cleanup is to contain the material safely and prevent its entry into the wider environment, particularly sewer systems.[2][4]
Protocol for Solid Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated to avoid dust accumulation.[9]
-
Don PPE: Wear the full PPE ensemble described in Table 1.
-
Contain: Gently sweep up the solid material. Avoid raising dust .[2][5] Use a dustpan and brush designated for chemical spills.
-
Collect: Place the swept material into a clearly labeled, sealable container designated for hazardous chemical waste.[8]
-
Decontaminate: Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[1]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be treated as a hazardous waste process from start to finish. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][10]
Step 1: Waste Identification and Classification
This compound is an organic chemical containing nitrogen and possessing acidic properties. Due to the high aquatic toxicity and potential human health effects of its parent compounds, it must be classified as Hazardous Chemical Waste .[3][4] While a specific EPA waste code is not explicitly listed, it would likely fall under a generic code for toxic organic compounds, a determination made by your institution's Environmental Health & Safety (EHS) department in compliance with EPA regulations.[11][12]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[13][14] this compound and its parent compounds are known to be incompatible with certain other chemicals.
| Incompatible Material Class | Reason for Segregation | Potential Hazard |
| Strong Oxidizing Agents | Can react violently, leading to heat generation or fire.[4][5][6] | Fire, Explosion |
| Strong Acids | Potential for violent reaction.[4] | Vigorous Exothermic Reaction |
| Strong Bases | Can cause vigorous neutralization reactions.[1] | Heat Generation |
| Metals | Some quinoline compounds can react with metals.[7] | Potential for gas evolution or corrosion. |
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically resistant, sealable, and in good condition. A high-density polyethylene (HDPE) container is a suitable choice. The container must be compatible with the waste being added.
-
Label Correctly: The waste container must be labeled clearly and immediately. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
Step 4: Storage of Waste Container
Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
Secure and under the control of laboratory personnel.
-
Away from drains and sources of ignition.[7]
-
In a location with secondary containment (such as a spill pallet) to contain any potential leaks.[13]
-
Segregated from incompatible materials as detailed in Table 2.[14]
Step 5: Arranging for Licensed Disposal
Hazardous waste must be disposed of through your institution's EHS department or a contracted licensed hazardous waste management company.[15] These entities are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations, typically via high-temperature incineration at a permitted facility.[16] Never give hazardous waste to an unlicensed party.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
Adherence to this guide ensures compliance with the primary regulatory bodies governing laboratory safety and environmental protection in the United States:
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) sets requirements for handling hazardous substances.[17][18]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[12][19][20] Your institution's status as a generator (e.g., Small or Large Quantity Generator) will dictate specific accumulation time limits and documentation requirements.[20]
By following these structured procedures, you build a self-validating system of safety and compliance, reinforcing the trustworthiness of your laboratory's operations and protecting the integrity of your research environment.
References
- Spectrum Chemical. (2017, July 19). Safety Data Sheet: 8-HYDROXYQUINOLINE SULFATE, REAGENT.
- Penta s.r.o. (2025, July 28). Safety Data Sheet: 8-Hydroxyquinoline.
- Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
- Loba Chemie. (n.d.). 8-HYDROXYQUINOLINE AR/ACS Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4,8-Dihydroxyquinoline-2-carboxylic acid.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 8-Hydroxyquinoline-2-carboxylic acid.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinolin-8-ol.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Acros Organics. (2010, September 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline.
- US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
- ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage.
- ResearchGate. (2024, August 7). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. chemos.de [chemos.de]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
- 13. connmaciel.com [connmaciel.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. How to Minimize Toxic Emissions in Carboxylic Acid Production? [eureka.patsnap.com]
- 20. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Hydroxyquinoline-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyquinoline-8-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar quinoline derivatives to establish a robust and cautious protocol. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
The causality behind these recommendations is rooted in a conservative approach to chemical safety. When specific toxicological data for a compound is unavailable, it is prudent to adopt the handling precautions associated with its most hazardous structural analogs. This principle ensures the highest degree of protection against unforeseen risks.
Hazard Analysis and Assumed Risk Profile
-
Acute Toxicity (Oral): Similar quinoline compounds are toxic if swallowed[1][2].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[2][3][5].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[3][4].
-
Sensitization: Some quinoline derivatives may cause an allergic skin reaction[2][5].
-
Potential for Reproductive Toxicity: Certain analogs have been identified as potentially damaging to an unborn child[2][5].
-
Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects[1][2].
This conservative risk profile necessitates stringent adherence to the personal protective equipment (PPE), handling, and disposal protocols outlined below.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, drawing upon best practices for handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant, powder-free nitrile gloves. | Prevents direct skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation or damage[2][3]. |
| Body Protection | A chemically resistant laboratory coat, fully fastened, with long sleeves. Consider a disposable gown for procedures with a high risk of contamination. | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood or for spill cleanup. | Reduces the risk of inhaling fine particles that may cause respiratory irritation[3][4]. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3].
-
Spill Kit: Have a spill kit specifically for solid chemical spills readily available.
2. Weighing and Aliquoting:
-
Containment: When weighing the solid compound, use a balance with a draft shield or perform the task within the chemical fume hood.
-
Tool Selection: Use dedicated, clean spatulas and weighing boats.
-
Technique: Handle the powder gently to avoid creating dust.
3. Solution Preparation:
-
Solvent Addition: Add the solvent to the solid slowly to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so under controlled conditions within the fume hood.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Vendor: Follow your institution's guidelines for the final disposal of hazardous waste through a licensed contractor.
By implementing these comprehensive safety and handling procedures, you can confidently and responsibly work with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). 8-Hydroxyquinoline - Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
